[(2R,4R)-4-(3-Methylphenyl)oxolan-2-yl]methanol
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Overview
Description
[(2R,4R)-4-(3-Methylphenyl)oxolan-2-yl]methanol: is an organic compound with the molecular formula C12H16O2 . It is a chiral molecule, meaning it has non-superimposable mirror images, and is often used in various chemical and pharmaceutical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as and .
Reaction Steps:
Industrial Production Methods:
- Industrial production methods may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvent systems is also common to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding or .
Reduction: Reduction reactions can convert it into various .
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are frequently used.
Substitution: Reagents like and are used for substitution reactions.
Major Products:
Oxidation: Formation of or .
Reduction: Formation of various .
Substitution: Formation of or depending on the substituent introduced.
Scientific Research Applications
Chemistry:
- Used as a chiral building block in the synthesis of complex organic molecules.
- Employed in enantioselective synthesis to produce optically active compounds.
Biology:
- Investigated for its potential role in biochemical pathways and enzyme interactions .
Medicine:
- Explored for its potential use in the development of pharmaceutical drugs due to its unique chiral properties.
Industry:
- Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of [(2R,4R)-4-(3-Methylphenyl)oxolan-2-yl]methanol involves its interaction with specific molecular targets and pathways . The compound’s chiral nature allows it to bind selectively to enzymes and receptors , influencing their activity. This selective binding can lead to various biological effects , making it a valuable compound in pharmaceutical research .
Comparison with Similar Compounds
- [(2R,4R)-4-(4-Fluorophenyl)oxolan-2-yl]methanol
- [(2R,4R)-4-(4-Chlorophenyl)oxolan-2-yl]methanol
- [(2R,4R)-4-(4-Bromophenyl)oxolan-2-yl]methanol
Uniqueness:
- The presence of the 3-methylphenyl group in [(2R,4R)-4-(3-Methylphenyl)oxolan-2-yl]methanol imparts unique steric and electronic properties compared to its analogs with different substituents. This uniqueness can influence its reactivity and biological activity , making it a compound of interest in various research fields.
Properties
Molecular Formula |
C12H16O2 |
---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
[(2R,4R)-4-(3-methylphenyl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C12H16O2/c1-9-3-2-4-10(5-9)11-6-12(7-13)14-8-11/h2-5,11-13H,6-8H2,1H3/t11-,12+/m0/s1 |
InChI Key |
DANPEZDIBPKRGS-NWDGAFQWSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@H]2C[C@@H](OC2)CO |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC(OC2)CO |
Origin of Product |
United States |
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